N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a propanamide group. This compound is of interest due to its potential biological and pharmacological activities, which are attributed to its unique structural features.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide array of biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
The wide range of biological activities exhibited by benzofuran derivatives suggests that they may be effective in a variety of physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic strategies include:
Formation of Benzofuran Ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: Thiazole rings are often synthesized via cyclization reactions involving thioureas and α-haloketones.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran carboxylic acids, while reduction of the propanamide group can produce benzofuran alcohols .
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its phototherapeutic properties.
Uniqueness
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to the combination of benzofuran and thiazole rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)15(20)19-16-18-12(9-23-16)14-8-10-7-11(21-4)5-6-13(10)22-14/h5-9H,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDUWOGQNMTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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